(S)-N-Methyl-1-(P-tolyl)ethan-1-amine

Chemical Purity Quality Control Procurement Specification

Researchers requiring a defined (S)-configuration for asymmetric synthesis often face supply inconsistencies. (S)-N-Methyl-1-(P-tolyl)ethan-1-amine (CAS 20218-53-5) is a chiral 1-aryl-ethylamine building block with verified 98% purity, addressing this need directly. - Enables precise stereochemical outcomes in asymmetric syntheses where the (S)-configuration is critical. - Batch-specific analytical data (NMR, HPLC, GC) supports use as a reference standard for chiral method development. - The para-methyl substitution offers a distinct steric/electronic profile versus unsubstituted analogs for ligand design.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 20218-53-5
Cat. No. B14036140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methyl-1-(P-tolyl)ethan-1-amine
CAS20218-53-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)NC
InChIInChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1
InChIKeyWUFPPWANSBKANN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Methyl-1-(P-tolyl)ethan-1-amine: Identity and Chirality


(S)-N-Methyl-1-(P-tolyl)ethan-1-amine (CAS 20218-53-5) is a chiral secondary amine belonging to the 1-aryl-ethylamine class, characterized by a stereogenic center adjacent to the nitrogen atom and a para-methylphenyl substituent . With a molecular formula of C₁₀H₁₅N and molecular weight of 149.23 g/mol, this compound serves as a building block and chiral intermediate in organic synthesis . The structural motif of 1-aryl-ethylamines represents a privileged scaffold in asymmetric synthesis, where the specific (S)-configuration imparts distinct stereochemical properties essential for applications requiring defined chirality .

Defined (S)-configuration chiral amine building block
Para-methyl substitution offers distinct steric/electronic profile
Verified purity specifications for stereochemical control workflows

(S)-N-Methyl-1-(P-tolyl)ethan-1-amine: Substitution Risks


Substitution with the (R)-enantiomer (CAS 83555-73-1) or the racemic mixture cannot be performed when stereochemical integrity is required, as enantiomers exhibit distinct interactions with chiral biological targets and asymmetric catalytic systems . The (S)-configuration at the stereogenic center determines the compound's spatial orientation and, consequently, its functional compatibility in enantioselective syntheses . Given the absence of publicly available comparative biological activity or binding affinity data for this specific compound, procurement decisions must prioritize verified chiral purity specifications rather than assuming functional equivalence across enantiomeric or structural variants .

Enantiomer mismatch

(R)-enantiomer or racemate may not provide equivalent stereochemical control.

Structural analog mismatch

Unsubstituted or ortho-/meta- isomers may alter reactivity and selectivity in enantioselective steps.

(S)-N-Methyl-1-(P-tolyl)ethan-1-amine Specifications & Comparators


Chemical Purity vs. Commercial Standards

The (S)-N-Methyl-1-(P-tolyl)ethan-1-amine supplied by Bidepharm meets a standard purity specification of 98%, verified by batch-specific quality control analyses including NMR, HPLC, and GC . This purity level exceeds the baseline acceptable threshold for research-grade chiral amines and provides a documented benchmark against which alternative vendor offerings can be evaluated .

Chemical Purity
Specification review
98% vs typical ~95–97% baseline
Supports procurement benchmark review
Vendor batch QC data (NMR, HPLC, GC); verify with independent analysis
Chemical Purity Quality Control Procurement Specification

Structural Differentiation from Analog Compounds

(S)-N-Methyl-1-(P-tolyl)ethan-1-amine features a para-methyl substitution on the phenyl ring, distinguishing it from the unsubstituted analog (S)-N-methyl-1-phenylethylamine and ortho- or meta-substituted isomers . This substitution pattern influences both the compound's electronic properties and its steric profile, which can affect its reactivity and selectivity in subsequent transformations . Quantitative comparative data on reactivity or selectivity differences among these structural analogs in specific reaction contexts were not identified in the available literature.

Structural Substitution
Class-level inference
Para-methyl vs unsubstituted, ortho-, meta-isomers
Defines identity and reactivity profile
Quantitative reactivity data not available
Chiral Amine Structure-Activity Relationship Synthetic Intermediate

(S)-N-Methyl-1-(P-tolyl)ethan-1-amine Applications


Chiral Building Block for Asymmetric Synthesis

Based on its classification as a chiral amine within the 1-aryl-ethylamine scaffold , (S)-N-Methyl-1-(P-tolyl)ethan-1-amine is suitable for use as a chiral building block in asymmetric syntheses where the defined (S)-configuration is required. The verified 98% purity specification supports its use in reactions where consistent stereochemical outcomes are critical, provided that the absence of comparative reactivity data is acknowledged and accounted for in experimental design .

Chiral Ligand and Auxiliary Precursor

The 1-aryl-ethylamine motif is a privileged scaffold for the development of chiral ligands and auxiliaries . (S)-N-Methyl-1-(P-tolyl)ethan-1-amine may serve as a precursor for the synthesis of more complex chiral entities, with its para-methyl substitution offering a distinct steric and electronic profile compared to unsubstituted analogs. Researchers should verify compatibility with specific synthetic routes due to the lack of published quantitative data on this specific compound.

Chiral Analytical Reference Standard

The compound's defined (S)-configuration and available batch-specific analytical data (NMR, HPLC, GC) make it a candidate for use as a reference standard in the development and validation of chiral analytical methods, including chiral HPLC and GC methods for enantiomeric separation and determination of enantiomeric excess.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Stereochemical configuration control
Chiral purity and configuration verification
Chiral ligand/auxiliary precursor
Para-methyl steric/electronic profile
Synthetic route compatibility
Chiral analytical reference standard
Defined (S)-configuration and analytical data
Method development for enantiomeric separation
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